2-Amino-3-butynoic acid

Hydrogen sulfide Transsulfuration pathway CSE/CBS pharmacology

2-Amino-3-butynoic acid (L-propargylglycine) is the definitive tool for selective cystathionine γ-lyase (CSE) inhibition without CBS cross-reactivity. Its unique terminal alkyne enables CuAAC click chemistry for proteomics and is the biosynthetic precursor in the BesABCDE pathway. Choose PAG over generic PLP-enzyme inhibitors when mechanistic precision and dual functionality (enzyme inactivation + bioorthogonal tagging) are non-negotiable.

Molecular Formula C4H5NO2
Molecular Weight 99.09 g/mol
Cat. No. B14073701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-butynoic acid
Molecular FormulaC4H5NO2
Molecular Weight99.09 g/mol
Structural Identifiers
SMILESC#CC(C(=O)O)N
InChIInChI=1S/C4H5NO2/c1-2-3(5)4(6)7/h1,3H,5H2,(H,6,7)
InChIKeyDSUAJFIEKRKPEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-butynoic Acid (L-Propargylglycine): Core Identity, Natural Origin, and Procurement Rationale


2-Amino-3-butynoic acid (syn. L-propargylglycine, FR-900130, CAS 73537-09-4) is a non-proteinogenic L-α-amino acid distinguished by a terminal alkyne (-C≡CH) at the β-carbon, placing it within the class of acetylenic amino acids [1]. First isolated from Streptomyces catenulae as a labile antibiotic, the compound functions as a mechanism-based, irreversible inactivator of pyridoxal 5′-phosphate (PLP)-dependent enzymes—most notably cystathionine γ-lyase (CSE) in the transsulfuration pathway—and has recently gained prominence as a biosynthetic precursor for bioorthogonal click chemistry via the BesABCDE pathway [2].

Why CSE-Targeted and Click-Chemistry Workflows Cannot Substitute 2-Amino-3-butynoic Acid with Generic GABA-T Inhibitors


Substituting 2-amino-3-butynoic acid with superficially related GABA transaminase (GABA-T) inhibitors—such as vigabatrin (γ-vinyl GABA) or γ-acetylenic GABA—is not functionally equivalent for two evidential reasons. First, 2-amino-3-butynoic acid displays a fundamentally different primary target profile: it selectively inactivates cystathionine γ-lyase (CSE) without measurable inhibition of cystathionine β-synthase (CBS), a selectivity not shared by broad-spectrum PLP-enzyme inhibitors such as aminooxyacetic acid (AOAA) [1]. Second, the terminal alkyne group uniquely enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal protein labeling; vigabatrin, bearing a vinyl rather than an alkyne moiety, is chemically inert in this reaction, and γ-acetylenic GABA, though alkyne-containing, has its triple bond positioned at the γ-carbon in a configuration not utilized in standard click-chemistry tagging workflows [2]. These differences are quantitative and functional, not merely nominal.

Quantitative Differentiation of 2-Amino-3-butynoic Acid: Head-to-Head Selectivity, Inactivation Stoichiometry, and Functional Comparisons


CSE Selectivity: Propargylglycine vs. β-Cyanoalanine and Aminooxyacetic Acid in Recombinant Human Enzyme Assays

In a head-to-head comparison using purified recombinant human CSE and CBS, propargylglycine (PAG, synonymous with 2-amino-3-butynoic acid) inhibited CSE with an IC₅₀ of 40 ± 8 μM and exhibited no significant inhibition of CBS [1]. By contrast, the frequently used alternative β-cyanoalanine (BCA) was approximately 2.9-fold more potent against CSE (IC₅₀ 14 ± 0.2 μM), while aminooxyacetic acid (AOAA)—often misapplied as a selective CBS inhibitor—was actually 7.7-fold more potent against CSE (IC₅₀ 1.1 ± 0.1 μM) than against CBS (IC₅₀ 8.5 ± 0.7 μM), demonstrating its lack of selectivity [1]. This establishes PAG as a moderately potent yet CSE-selective tool compound whose value lies in selectivity rather than raw potency.

Hydrogen sulfide Transsulfuration pathway CSE/CBS pharmacology

Liver H₂S Synthesis Inhibition: DL-Propargylglycine vs. β-Cyanoalanine in Rat Tissue Preparations

In an ex vivo rat liver H₂S synthesis assay, DL-propargylglycine (PAG, racemic 2-amino-3-butynoic acid) inhibited H₂S-producing activity with an IC₅₀ of 55.0 ± 3.2 μM, while β-cyanoalanine (BCA) displayed an IC₅₀ of 6.5 ± 1.2 μM—an approximately 8.5-fold greater potency [1]. However, pre-treatment of animals with either PAG or BCA (50 mg/kg, i.p.) equivalently abolished the shock-induced rise in plasma H₂S, indicating that the lower in vitro potency of PAG does not preclude effective in vivo target engagement [1].

Hemorrhagic shock Gasotransmitter CSE pharmacology

Mechanism-Based Inactivation Stoichiometry: Quantitative Turnover Ratios for Cystathionine γ-Synthase and Methionine γ-Lyase

L-Propargylglycine (2-amino-3-butynoic acid) achieves complete inactivation of bacterial cystathionine γ-synthase at a minimum molar ratio of 4:1 (inhibitor:enzyme monomer) and of methionine γ-lyase at 8:1, as determined by kinetic isotope effect partitioning experiments [1]. These ratios correspond to approximately 4 and 6 catalytic turnovers per inactivation event, respectively [1]. This low turnover number before irreversible inactivation is characteristic of efficient mechanism-based inactivators. For comparison, the widely used GABA-T inactivator vigabatrin requires sustained high brain concentrations (millimolar) for efficacy, reflecting a less catalytically efficient inactivation mechanism [2].

Suicide inactivation PLP-dependent enzymes Methionine metabolism

Click Chemistry Reactivity: Terminal Alkyne as a Bioorthogonal Handle Absent in Non-Alkynyl GABA-T Inhibitors

The terminal alkyne of 2-amino-3-butynoic acid is a competent substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone reaction of bioorthogonal click chemistry [1]. This enables the compound, when incorporated into peptides or proteins (via genetic code expansion using engineered propargylglycyl-tRNA synthetases), to be site-specifically conjugated to azide-bearing fluorophores, affinity tags, or drug payloads [2]. Vigabatrin (γ-vinyl GABA) lacks a terminal alkyne entirely and cannot participate in CuAAC. γ-Acetylenic GABA (4-amino-5-hexynoic acid) does contain a terminal alkyne, but it is a γ-amino acid whose amino group positioning precludes ribosomal incorporation into proteins via standard methionine or phenylalanine codon reassignment, a capability demonstrated for L-propargylglycine in E. coli expression systems [2].

Bioorthogonal chemistry CuAAC Protein labeling

Alanine Transaminase Inactivation Kinetics: Quantitative Parameters for Off-Target Assessment vs. CSE-Focused Comparators

L-Propargylglycine inactivates pig heart L-alanine transaminase (ALT, EC 2.6.1.2) with a KI of 3.9 mM and a maximal first-order inactivation rate constant (kinact) of 0.26 min⁻¹ at 37°C, incorporating 1 molecule of inhibitor per enzyme dimer for >97% inactivation, indicative of half-site reactivity [1]. In comparison, its primary target cystathionine γ-lyase is inactivated at substantially lower inhibitor concentrations (IC₅₀ ≈ 40 μM), demonstrating approximately 100-fold selectivity for CSE over ALT at the target-engagement level. This selectivity window is narrower than that of aminoethoxyvinylglycine (AVG), which inhibits CSE at sub-micromolar concentrations but lacks extensive ALT cross-reactivity data [2].

PLP-enzyme inhibition Alanine transaminase Kinetic constants

Aqueous Instability and Handling Constraints: Practical Differentiation from Shelf-Stable GABA-T Inhibitors

The FR-900130 discovery literature explicitly documents that 2-amino-3-butynoic acid is 'very unstable in aqueous solution,' decomposes in alkaline conditions above pH 8.0, and cannot withstand lyophilization or solvent precipitation without derivatization [1]. The compound was isolated as its N-acetyl derivative for characterization and storage [1]. In contrast, vigabatrin is formulated as an orally bioavailable racemic mixture stable in solid dosage form, and γ-acetylenic GABA is handled as a standard laboratory solid without extraordinary stability precautions [2]. This lability is a direct consequence of the electron-rich terminal alkyne conjugated to the α-amino acid scaffold, which is susceptible to nucleophilic addition and oxidative degradation.

Stability Handling requirements Natural product lability

Procurement-Guided Application Scenarios for 2-Amino-3-butynoic Acid Based on Quantitative Differentiation Evidence


Selective Pharmacological Dissection of CSE-Dependent vs. CBS-Dependent H₂S Signaling

When the experimental objective is to attribute H₂S-mediated vascular or inflammatory effects specifically to CSE rather than CBS, 2-amino-3-butynoic acid (PAG) at concentrations up to 100–200 μM provides CSE-selective inhibition without CBS cross-reactivity, as established by the Asimakopoulou et al. (2013) head-to-head selectivity profile [1]. AOAA should not be used as a substitute because it inhibits CSE more potently than CBS (IC₅₀ 1.1 vs. 8.5 μM), confounding mechanistic interpretation [1].

Dual-Purpose Probe for Enzyme Inactivation Studies with Downstream Click Chemistry Readout

For chemical proteomics or activity-based protein profiling (ABPP) workflows requiring both mechanism-based enzyme inactivation and subsequent fluorescent or biotin tagging, 2-amino-3-butynoic acid is the only compound among the acetylenic amino acid class that combines an α-amino acid scaffold (enabling ribosomal or synthetic peptide incorporation) with a CuAAC-competent terminal alkyne [2]. Neither vigabatrin nor standard GABA-T inhibitors provide this dual functionality [2].

In Vivo CSE Inhibition Studies Leveraging Extensive Literature Precedent

For rodent models of hemorrhagic shock, inflammation, or metabolic stress where CSE inhibition is hypothesized to be protective, DL-propargylglycine (50 mg/kg i.p.) has validated in vivo efficacy in suppressing plasma H₂S elevation, as demonstrated by Mok et al. (2004) [1]. The extensive published pharmacokinetic and pharmacodynamic dataset for PAG in rats provides a reference framework that is absent for newer, less characterized CSE inhibitors, making PAG the default choice for hypothesis-testing in vivo studies that require comparability to prior literature.

Biosynthetic and Enzymological Studies of Terminal Alkyne Formation in Natural Products

2-Amino-3-butynoic acid is the direct product of the PLP-dependent enzyme BesB, which catalyzes the rare terminal alkyne-forming reaction from 4-chloro-L-allylglycine via an allene intermediate [1]. This enzymatic transformation is of fundamental interest for biocatalysis and synthetic biology. Laboratories studying alkyne biosynthesis or engineering non-canonical amino acid pathways require authentic L-propargylglycine as both an analytical standard and a substrate for downstream enzymes (e.g., BesA for γ-glutamyl dipeptide synthesis) [1]. Synthetic GABA-T inhibitors are structurally irrelevant to this application.

Quote Request

Request a Quote for 2-Amino-3-butynoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.